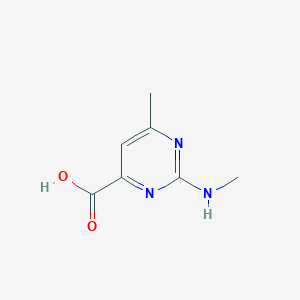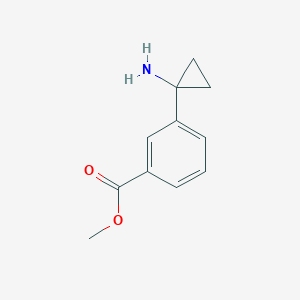
5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid
Overview
Description
5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H7NO3S and a molecular weight of 209.22 g/mol . This compound features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, and a thiophene ring, which is a five-membered ring containing one sulfur atom. The presence of these rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Isoxazole derivatives, which include 5-methyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid, are known to bind to various biological targets based on their chemical diversity .
Mode of Action
It is known that isoxazole derivatives can interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Isoxazole derivatives are known to influence various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Isoxazole derivatives are known to have various biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial activity .
Preparation Methods
The synthesis of 5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the in situ formation of ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate can be reacted with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the cyclization of intermediates with hydroxylamine hydrochloride in refluxing methanolic conditions . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used in structure-activity relationship analysis of protein-protein interaction modulators . In biology, it may be employed in studies involving enzyme inhibition or receptor binding. In medicine, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, in the industry, it may be used as an intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid can be compared with other similar compounds, such as 5-Amino-3-methyl-isoxazole-4-carboxylic acid and 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid . These compounds share the isoxazole ring but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of the thiophene ring in this compound makes it unique, potentially offering distinct advantages in terms of binding affinity and specificity for certain molecular targets .
Properties
IUPAC Name |
5-methyl-3-thiophen-3-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-5-7(9(11)12)8(10-13-5)6-2-3-14-4-6/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYDFTREBKXCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CSC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1428499.png)

![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline](/img/structure/B1428504.png)

